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Compound of Interest

Compound Name: Bromo-PEG1-Acid

Cat. No.: B606382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Bromo-PEG1-Acid, a heterobifunctional

crosslinker, detailing its core mechanism of action in bioconjugation. We will explore its

chemical properties, reactivity towards specific amino acid residues, and provide structured

data and protocols to aid in the design and execution of conjugation experiments.

Introduction to Bromo-PEG1-Acid
Bromo-PEG1-Acid is a versatile chemical tool used to covalently link molecules, particularly in

the development of bioconjugates like antibody-drug conjugates (ADCs) or for protein

modification.[1] Its structure consists of three key components:

A Bromo Group (-Br): An alkyl bromide that serves as a reactive site for nucleophilic

substitution. Bromine is an excellent leaving group, making the adjacent carbon atom

electrophilic and ready to react with nucleophiles.[2][3]

A Single Polyethylene Glycol Unit (-PEG1-): A short, hydrophilic spacer that enhances the

aqueous solubility of the linker and the final conjugate.[2][4]

A Carboxylic Acid Group (-COOH): A terminal acid functional group that can be activated to

react with primary amines, providing a second, orthogonal conjugation handle.
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This heterobifunctional nature allows for sequential or differential conjugation strategies,

making it a valuable reagent in the bioconjugation toolkit.

Property Value Reference

Chemical Name
3-(2-bromoethoxy)propanoic

acid

CAS Number 1393330-33-0

Molecular Formula C₅H₉BrO₃

Molecular Weight 197.03 g/mol

Functional Groups
Bromo (-Br), Carboxylic Acid (-

COOH)

Solubility

Soluble in DMSO, DMF;

hydrophilic PEG spacer

improves aqueous media

solubility.

Storage Conditions
Long-term at -20°C, dry and

dark.

Core Mechanism of Action
The utility of Bromo-PEG1-Acid stems from the distinct reactivity of its two terminal functional

groups.

The primary and most common application involves the bromo group, which reacts with

nucleophiles via an SN2 (bimolecular nucleophilic substitution) mechanism. The most reactive

endogenous nucleophile on a protein surface is the thiol group (-SH) of a cysteine residue.

Under mildly basic conditions (pH 7.5-8.5), the thiol group deprotonates to form a more potent

thiolate anion (-S⁻). This thiolate attacks the carbon atom attached to the bromine, displacing

the bromide ion and forming a highly stable thioether bond. This reaction is highly specific for

cysteines, especially when other nucleophiles like amines are protonated and less reactive at

this pH.
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Biomolecule-SH
(Cysteine Thiol)

Biomolecule-S-CH₂CH₂-O-CH₂CH₂-COOH
(Stable Thioether Conjugate)

   pH 7.5 - 8.5
(Nucleophilic Attack)

Br-CH₂CH₂-O-CH₂CH₂-COOH
(Bromo-PEG1-Acid)

HBr
(Byproduct)

Click to download full resolution via product page

Caption: Cysteine-specific alkylation via the bromo group.
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The terminal carboxylic acid provides a secondary handle for conjugation, typically targeting

primary amines found on the N-terminus of a protein or the side chain of lysine residues. This

reaction does not proceed spontaneously and requires activation of the carboxyl group.

The most common activation method uses a carbodiimide, such as 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).

EDC activates the carboxylic acid, which then reacts with NHS to form a semi-stable NHS

ester. This ester is susceptible to nucleophilic attack by a primary amine, forming a stable and

irreversible amide bond. This two-step process is efficient at neutral to slightly basic pH (7.0-

8.0).
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Step 1: Activation

Step 2: Conjugation

Linker-COOH
(Carboxylic Acid)

EDC / NHS
(Activating Agents)

Linker-CO-NHS
(NHS Ester Intermediate)

 pH 4.5-7.2

Biomolecule-NH-CO-Linker
(Stable Amide Bond)

   pH 7.0-8.0
(Nucleophilic Attack)

Biomolecule-NH₂

(Lysine Amine)

Click to download full resolution via product page

Caption: Amine-specific conjugation via the carboxylic acid group.
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Quantitative Data and Reaction Parameters
While specific kinetic constants for Bromo-PEG1-Acid are not widely published, conjugation

efficiency is governed by several key parameters. Optimizing these factors is critical for

achieving desired levels of modification with minimal side reactions.
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Parameter
Condition for Thiol
Alkylation (-Br)

Condition for
Amine Acylation (-
COOH)

Rationale & Impact

pH 7.5 - 8.5
Activation: 4.5-7.2;

Conjugation: 7.0-8.0

pH controls the

protonation state of

nucleophiles. Thiols

require deprotonation

to the more reactive

thiolate. Amines must

be deprotonated to be

reactive.

Linker Molar Excess
5- to 10-fold molar

excess over thiols

10- to 50-fold molar

excess over amines

Higher excess drives

the reaction to

completion but

increases risk of non-

specific modification

and the need for

extensive purification.

Reaction Time
2 - 4 hours (can be

overnight at 4°C)

Activation: 15-30 min;

Conjugation: 2 hours

Longer times increase

conjugation yield but

may also lead to

sample degradation or

side reactions.

Reaction should be

monitored.

Temperature
Room Temperature or

4°C
Room Temperature

Lower temperatures

(4°C) can increase

selectivity and protein

stability over longer

incubation times.

Buffer Choice Non-nucleophilic

buffers (e.g.,

Phosphate, HEPES)

Non-amine buffers

(e.g., Phosphate,

Borate)

Buffers with

nucleophilic groups

(e.g., Tris, Glycine)

will compete with the
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target biomolecule for

the linker.

Co-solvents
<5-10% (v/v) DMSO

or DMF

<10% (v/v) DMSO or

DMF

Organic solvents are

often required to

dissolve the linker but

can denature proteins

at high

concentrations.

Experimental Protocols
The following protocols provide a general framework for using Bromo-PEG1-Acid. They

should be optimized for the specific biomolecule and application.

This protocol is designed for proteins with available cysteine residues, such as antibodies with

reduced interchain disulfides.

Materials:

Target protein (e.g., monoclonal antibody)

Bromo-PEG1-Acid

Reduction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.4

Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.8

Reducing Agent: 10 mM TCEP solution, freshly prepared

Quenching Reagent: 1 M N-acetylcysteine

Anhydrous DMSO

Purification System (e.g., Size-Exclusion Chromatography - SEC)

Methodology:
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Antibody Reduction (if necessary):

Dilute the antibody to 5-10 mg/mL in Reduction Buffer.

Add TCEP to a final concentration of 2-5 mM to reduce interchain disulfide bonds.

Incubate at 37°C for 1-2 hours.

Buffer Exchange:

Remove the reducing agent (if using DTT; TCEP does not require removal) and exchange

the reduced antibody into cold Conjugation Buffer (pH 7.8) using a desalting column.

Conjugation Reaction:

Prepare a 100 mM stock solution of Bromo-PEG1-Acid in anhydrous DMSO immediately

before use.

Add a 5- to 10-fold molar excess of the Bromo-PEG1-Acid stock solution to the reduced

antibody solution. Ensure the final DMSO concentration is below 5% (v/v).

Incubate at room temperature for 2-4 hours with gentle agitation. Alternatively, the reaction

can proceed overnight at 4°C.

Quenching:

Add N-acetylcysteine to a final concentration of 10 mM to quench any unreacted bromo

groups.

Incubate for 30 minutes at room temperature.

Purification and Analysis:

Purify the resulting conjugate using SEC to remove unreacted linker and quenching

reagent.

Characterize the conjugate to determine the degree of labeling (e.g., via Mass

Spectrometry) and assess purity and aggregation (e.g., via SEC).
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This protocol is for conjugating a molecule (already attached to a biomolecule via the bromo

group) to a second, amine-containing molecule.

Materials:

Bromo-PEG1-Acid conjugated protein ("Linker-Protein")

Amine-containing molecule (R-NH₂)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: PBS, pH 7.4

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide)

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Anhydrous DMSO or DMF

Methodology:

Prepare Reagents:

Dissolve the "Linker-Protein" in Activation Buffer.

Prepare 10 mg/mL stock solutions of EDC and NHS in anhydrous DMSO or water

immediately before use.

Dissolve the amine-containing molecule in Coupling Buffer.

Activation of Carboxylic Acid:

Add a 50-fold molar excess of EDC and NHS to the "Linker-Protein" solution.

Incubate for 15-30 minutes at room temperature to form the NHS ester.

Conjugation Reaction:
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Immediately add the activated "Linker-Protein" solution to the amine-containing molecule.

A buffer exchange into Coupling Buffer (pH 7.4) may be required to optimize the reaction

with the amine.

Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

Quenching:

Add Quenching Buffer to a final concentration of 50 mM to hydrolyze any unreacted NHS

esters.

Incubate for 15 minutes.

Purification and Analysis:

Purify the final conjugate using an appropriate method (e.g., SEC, dialysis) to remove

unreacted reagents.

Analyze the final product for successful conjugation, purity, and integrity.

Workflow Visualization
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1. Prepare Biomolecule
(e.g., Antibody Reduction)

2. Buffer Exchange
(Into Conjugation Buffer, pH 7.8)

4. Conjugation Reaction
(Add Linker to Biomolecule,

Incubate 2-4h at RT)

3. Prepare Linker
(Bromo-PEG1-Acid in DMSO)

5. Quench Reaction
(Add excess N-acetylcysteine)

6. Purify Conjugate
(Size-Exclusion Chromatography)

7. Analysis
(Mass Spec, SEC, etc.)

Click to download full resolution via product page

Caption: Experimental workflow for cysteine-specific bioconjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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